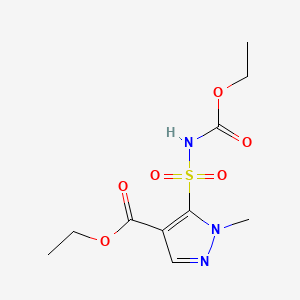

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of ethoxycarbonyl groups and a sulfonamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-ethoxycarbonyl-1-methylpyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl groups. The sulfonamide group is then introduced by reacting the intermediate with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxycarbonyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(Methoxycarbonyl)-4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide

- N-(Propoxycarbonyl)-4-propoxycarbonyl-1-methylpyrazole-5-sulfonamide

Uniqueness

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxycarbonyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonamide group provides potential biological activity, making it a promising candidate for drug development .

Biological Activity

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, with the CAS number 159709-60-1, is a compound belonging to the pyrazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H15N3O6S

- Molecular Weight : 305.31 g/mol

- Density : 1.44 g/cm³

- Classification : Sulfonylurea herbicide .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its potential as an anticancer agent. Studies have shown that related pyrazole compounds can inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential for targeted cancer therapy .

- Synergistic Effects : In vitro studies demonstrated that certain pyrazoles enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic therapeutic approach .

Anti-inflammatory and Antimicrobial Properties

The compound's structure suggests potential anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial efficacy of pyrazoles against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. The presence of ethoxycarbonyl groups in this compound is believed to enhance its solubility and bioavailability, which are critical factors in drug development.

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In another research effort, a series of pyrazole derivatives were synthesized and tested against pathogenic fungi. The findings suggested that some derivatives exhibited moderate to excellent antifungal activity, establishing a foundation for further exploration of this compound's potential in treating fungal infections .

Properties

IUPAC Name |

ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFROPCAURDZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652295 |

Source

|

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159709-60-1 |

Source

|

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.